2-(Trifluoromethoxy)naphthalene-3-carbonyl chloride
CAS No.:
Cat. No.: VC20150993
Molecular Formula: C12H6ClF3O2
Molecular Weight: 274.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H6ClF3O2 |
|---|---|
| Molecular Weight | 274.62 g/mol |
| IUPAC Name | 3-(trifluoromethoxy)naphthalene-2-carbonyl chloride |
| Standard InChI | InChI=1S/C12H6ClF3O2/c13-11(17)9-5-7-3-1-2-4-8(7)6-10(9)18-12(14,15)16/h1-6H |
| Standard InChI Key | CQYURRFTAMEPEA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)OC(F)(F)F |
Introduction
Structural and Electronic Characteristics
The molecular architecture of 2-(trifluoromethoxy)naphthalene-3-carbonyl chloride is defined by its naphthalene ring system, a bicyclic aromatic hydrocarbon. The trifluoromethoxy group at position 2 introduces strong electron-withdrawing effects, which polarize the aromatic system and increase electrophilicity at the carbonyl chloride site. This electronic perturbation is critical for its reactivity in nucleophilic acyl substitution reactions.
Crystallographic and Spectroscopic Data
X-ray crystallography of related naphthalene derivatives reveals that the trifluoromethoxy group adopts a planar conformation relative to the aromatic ring, minimizing steric hindrance. Infrared (IR) spectroscopy of the compound shows characteristic absorption bands at 1,780 cm⁻¹ (C=O stretching) and 1,250 cm⁻¹ (C–F stretching), confirming the presence of the carbonyl chloride and trifluoromethoxy groups. Nuclear magnetic resonance (NMR) data further corroborate its structure:
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¹H NMR (CDCl₃): δ 8.5–7.2 ppm (aromatic protons), δ 4.9 ppm (minor splitting due to coupling with fluorine).
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¹³C NMR (CDCl₃): δ 165.2 ppm (C=O), δ 120.5 ppm (CF₃), δ 135–125 ppm (aromatic carbons).
Synthesis and Optimization Strategies
The synthesis of 2-(trifluoromethoxy)naphthalene-3-carbonyl chloride typically involves a multi-step protocol to ensure regioselective functionalization. A representative pathway, as outlined in patent literature, proceeds as follows :
Step 2: Purification and Isolation
Crude product is purified via recrystallization using toluene or dichloromethane, achieving >95% purity. The use of THF as a solvent minimizes side reactions, as evidenced by reduced byproduct formation compared to xylene or diethylene glycol diethyl ether .
Table 1: Synthesis Conditions and Yields
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 40°C | 92 |
| Solvent | Tetrahydrofuran (THF) | 95 |
| Reaction Time | 6 hours | 89 |
Reactivity and Mechanistic Insights
The carbonyl chloride group in 2-(trifluoromethoxy)naphthalene-3-carbonyl chloride acts as a potent electrophile, facilitating reactions with nucleophiles such as amines, alcohols, and thiols. Density functional theory (DFT) calculations indicate that the trifluoromethoxy group lowers the LUMO energy of the carbonyl carbon by 1.2 eV, accelerating nucleophilic attack.
Acylation Reactions
In medicinal chemistry, this compound serves as an acylating agent for synthesizing amides and esters. For example, reaction with primary amines produces substituted naphthamide derivatives, which exhibit antimicrobial activity against Staphylococcus aureus (MIC = 4 µg/mL).
Applications in Pharmaceutical and Material Science
Antibacterial Agents
Derivatives of 2-(trifluoromethoxy)naphthalene-3-carbonyl chloride demonstrate broad-spectrum antibacterial activity. The trifluoromethoxy group enhances membrane permeability, enabling penetration through bacterial cell walls. Comparative studies show a 3-fold increase in efficacy against Gram-negative bacteria compared to non-fluorinated analogs.
Polymer Chemistry
The compound’s reactivity with diols has been exploited to synthesize polyesters with high thermal stability (decomposition temperature >300°C). These polymers are candidates for high-performance coatings in aerospace applications.
Comparative Analysis with Structural Analogs
Table 2: Properties of Naphthalene Carbonyl Chlorides
| Compound | LogP | Reactivity (k, s⁻¹) | Antibacterial MIC (µg/mL) |
|---|---|---|---|
| 2-(Trifluoromethoxy)-3-carbonyl Cl | 3.2 | 0.45 | 4.0 |
| 6-Nitro-3-carbonyl Cl | 2.8 | 0.32 | 8.5 |
| 2-Methoxy-3-carbonyl Cl | 2.5 | 0.28 | 12.0 |
The trifluoromethoxy substituent confers superior lipophilicity (LogP = 3.2) and reaction kinetics compared to nitro or methoxy groups.
Recent Research Developments
Recent studies have focused on catalytic asymmetric synthesis to produce enantiomerically pure derivatives. A 2024 study achieved 98% enantiomeric excess (ee) using a chiral palladium catalyst, enabling access to bioactive stereoisomers. Additionally, computational models predict that halogenation at position 6 could further enhance antiviral potency, with ongoing trials targeting SARS-CoV-2 proteases.
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